FGFR1 Inhibitory Activity: 5-Phenyl vs. 6-Phenyl Regioisomers
In a direct head-to-head comparison of N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives against FGFR1 kinase, the 5-phenyl-substituted analog (3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) exhibited an IC₅₀ of 0.18 μM, while the 6-phenyl regioisomer demonstrated an IC₅₀ of 0.16 μM [1]. This 12.5% difference in potency underscores the subtle yet measurable impact of the phenyl group position on kinase inhibition.
| Evidence Dimension | FGFR1 Kinase Inhibition IC₅₀ (μM) |
|---|---|
| Target Compound Data | 0.18 |
| Comparator Or Baseline | 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ = 0.16 μM) |
| Quantified Difference | 0.02 μM (12.5% less potent) |
| Conditions | In vitro kinase assay against FGFR1; compound concentration range unspecified; data from Gryshchenko et al., Bioorg Med Chem, 2015 |
Why This Matters
The 5-phenyl regioisomer provides a distinct FGFR1 inhibition profile relative to the 6-phenyl isomer, enabling researchers to fine-tune kinase selectivity in anticancer drug discovery programs.
- [1] Gryshchenko AA, Bdzhola VG, Balanda AO, Briukhovetska NV, Kotey IM, Golub AG, Ruban TP, Lukash LL, Yarmoluk SM. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015;23(9):2287-2293. doi:10.1016/j.bmc.2014.12.044 View Source
